5-Methylhexanenitrile chemical properties and structure
5-Methylhexanenitrile chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties, structure, and relevant experimental protocols for 5-Methylhexanenitrile. The information is intended to support research, development, and drug discovery activities.
Chemical Properties and Structure
5-Methylhexanenitrile, also known as isohexyl cyanide, is an aliphatic nitrile. Its core structure consists of a six-carbon chain with a methyl group at the fifth position and a terminal nitrile group.
Tabulated Chemical Data
The following table summarizes the key quantitative data for 5-Methylhexanenitrile for easy reference and comparison.
| Property | Value | Source(s) |
| Identifiers | ||
| IUPAC Name | 5-Methylhexanenitrile | [1] |
| CAS Number | 19424-34-1 | [1] |
| PubChem CID | 29593 | [1] |
| Molecular Information | ||
| Molecular Formula | C₇H₁₃N | [1] |
| Molecular Weight | 111.18 g/mol | [1] |
| SMILES | CC(C)CCCC#N | [1] |
| InChI | InChI=1S/C7H13N/c1-7(2)5-3-4-6-8/h7H,3-5H2,1-2H3 | [1] |
| InChIKey | CHWIKAJVZUSSML-UHFFFAOYSA-N | [1] |
| Physical Properties | ||
| Boiling Point | 172.1 °C at 760 mmHg | [2] |
| Density | 0.806 g/cm³ | [2] |
| Flash Point | 64.8 °C | [2] |
| Solubility | (g/L at 25 °C) | [3] |
| Water | Not specified | [3] |
| Ethanol | 909.59 | [3] |
| Methanol | 803.56 | [3] |
| Isopropanol | 650.24 | [3] |
| Spectroscopic Data | ||
| 13C NMR Spectra | Available | [1] |
| GC-MS Data | Available | [1] |
| IR Spectra | Available | [1] |
Chemical Structure
Caption: 2D Chemical Structure of 5-Methylhexanenitrile.
Experimental Protocols
Disclaimer: The following protocols are representative experimental procedures based on general methods for the synthesis, purification, and analysis of aliphatic nitriles. These are not protocols that have been specifically validated for 5-Methylhexanenitrile and should be adapted and optimized by qualified personnel.
Synthesis of 5-Methylhexanenitrile
Two common methods for the synthesis of aliphatic nitriles are the Kolbe nitrile synthesis from an alkyl halide and the dehydration of a primary amide.
This method involves the nucleophilic substitution of a halide with a cyanide salt.
Caption: Workflow for the synthesis of 5-Methylhexanenitrile via Kolbe nitrile synthesis.
Methodology:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-bromo-4-methylpentane and a solution of sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
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Reaction: Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by gas chromatography (GC).
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Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as diethyl ether.
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Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation.
This method involves the removal of a water molecule from the corresponding primary amide.
Caption: Workflow for the synthesis of 5-Methylhexanenitrile via amide dehydration.
Methodology:
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Reaction Setup: In a distillation apparatus, mix 5-methylhexanamide with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂).
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Reaction and Distillation: Gently heat the mixture. The 5-Methylhexanenitrile product will distill as it is formed.
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Purification: Collect the distillate, which can be further purified by a second distillation.
Purification Protocol
Purification of liquid nitriles like 5-Methylhexanenitrile is typically achieved by fractional distillation.
Caption: General workflow for the purification of 5-Methylhexanenitrile.
Methodology:
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Apparatus Setup: Assemble a fractional distillation apparatus.
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Distillation: Place the crude 5-Methylhexanenitrile in the distillation flask. For compounds with high boiling points, distillation under reduced pressure is recommended to prevent decomposition.
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Fraction Collection: Heat the flask and collect the fraction that distills at a constant temperature corresponding to the boiling point of 5-Methylhexanenitrile.
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Purity Check: Analyze the purity of the collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Protocol: GC-MS Analysis
GC-MS is a powerful technique for the identification and quantification of volatile compounds like 5-Methylhexanenitrile.
Caption: Workflow for the GC-MS analysis of 5-Methylhexanenitrile.
Methodology:
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Sample Preparation: Prepare a dilute solution of the 5-Methylhexanenitrile sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
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Instrumentation:
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Gas Chromatograph: Use a capillary column suitable for the analysis of nonpolar to moderately polar compounds (e.g., a DB-5ms or equivalent).
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Injector: Set the injector temperature appropriately to ensure complete volatilization of the sample.
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Oven Program: Use a temperature gradient program to ensure good separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a higher temperature (e.g., 250 °C), and hold for a few minutes.
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Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode.
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Data Analysis: Identify 5-Methylhexanenitrile by its characteristic retention time and mass spectrum. The mass spectrum can be compared to a library of known spectra (e.g., NIST) for confirmation. Quantification can be performed using an internal or external standard method.
Biological Activity and Signaling Pathways
Based on a comprehensive review of the scientific literature, there is currently no specific information available regarding the biological activity or any associated signaling pathways of 5-Methylhexanenitrile. Some studies on other long-chain aliphatic nitriles have suggested potential antimicrobial or antifungal properties, but these have not been specifically investigated for 5-Methylhexanenitrile. Further research is required to elucidate any potential biological effects of this compound. Therefore, no signaling pathway diagrams can be provided at this time.
